

## what is (E)-FeCp-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to **(E)-FeCp-oxindole** 

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**(E)-FeCp-oxindole**, with the chemical name (E)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one, is a novel organometallic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structure, incorporating a ferrocenyl group attached to an oxindole scaffold, has demonstrated potent and selective inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of **(E)-FeCp-oxindole**, including its chemical properties, synthesis, biological activity, and the signaling pathways it modulates.

#### **Chemical and Physical Properties**

**(E)-FeCp-oxindole** is a crystalline solid with the molecular formula C<sub>19</sub>H<sub>15</sub>FeNO and a molecular weight of 329.17 g/mol .[1][2] It is the (E)-isomer of the 3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one structure.



| Property          | Value  | Reference |
|-------------------|--|-----------|
| Chemical Name     | (E)-3-Ferrocenylmethylidene-<br>1,3-dihydro-2H-indol-2-one | [1]       |
| CAS Number        | 884338-18-5  | [1][2]    |
| Molecular Formula | C19H15FeNO   | [1]       |
| Molecular Weight  | 329.17 g/mol   | [1][2]    |
| Appearance        | Crystalline solid  | [3]       |
| Solubility        | Soluble in DMSO  | [4]       |

### **Synthesis**

The synthesis of **(E)-FeCp-oxindole** is achieved through a Knoevenagel condensation reaction between 1,3-dihydro-2H-indol-2-one and ferrocene carboxaldehyde.[3] This reaction typically yields a mixture of the (E) and (Z) geometrical isomers, which can be separated by chromatographic techniques.[3]

# Experimental Protocol: Synthesis of (E)- and (Z)-3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one

- Reactants: 1,3-dihydro-2H-indol-2-one and ferrocene carboxaldehyde.
- Reaction Type: Knoevenagel condensation.[3]
- Procedure: A mixture of 1,3-dihydro-2H-indol-2-one and ferrocene carboxaldehyde is reacted in the presence of a base, such as piperidine or potassium hydroxide, in a suitable solvent like ethanol.[3][5] The reaction mixture is typically heated to facilitate the condensation.
- Work-up and Purification: After the reaction is complete, the solvent is removed, and the
  residue is subjected to purification. The (E) and (Z) isomers can be separated using
  preparative thin-layer chromatography or column chromatography.[3] The structures of the
  isomers are confirmed by spectroscopic methods, including ¹H NMR and X-ray
  crystallography.[3]



### **Biological Activity and Mechanism of Action**

**(E)-FeCp-oxindole** is a selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2] By inhibiting VEGFR-2, **(E)-FeCp-oxindole** can disrupt the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby impeding tumor growth and metastasis.[1]

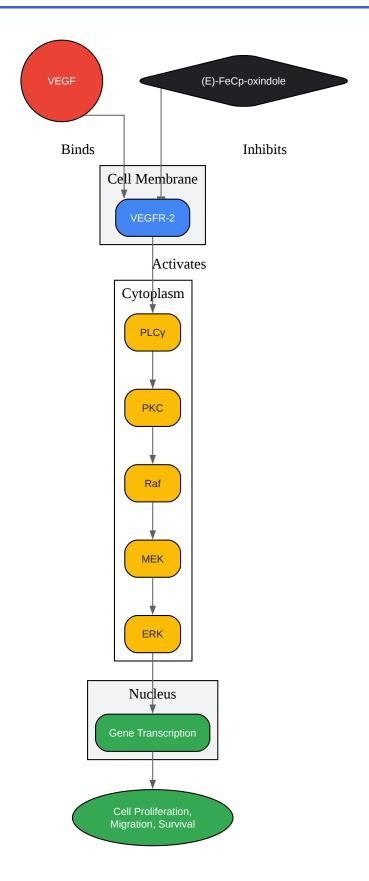
**Quantitative Biological Data** 

| Target/Assay                             | IC <sub>50</sub> Value    | Notes                 | Reference |
|--|---------------------------|-----------------------|-----------|
| VEGFR-2 Kinase<br>Inhibition             | ~200-214 nM               | Selective for VEGFR-2 | [1][3]    |
| VEGFR-1 Kinase<br>Inhibition             | No significant inhibition | at 10 μM              | [1]       |
| PDGFRα Kinase<br>Inhibition              | No significant inhibition | at 10 μM              | [1]       |
| PDGFRβ Kinase<br>Inhibition              | No significant inhibition | at 10 μM              | [1]       |
| B16 Murine<br>Melanoma Cell<br>Viability | < 1 µM                    | In vitro cytotoxicity | [1][3]    |
| Vero Cell Viability                      | In the micromolar range   | In vitro cytotoxicity | [3]       |

#### **Signaling Pathway**

The binding of vascular endothelial growth factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a downstream signaling cascade involving multiple pathways that ultimately regulate angiogenesis. **(E)-FeCp-oxindole** exerts its effect by inhibiting this initial autophosphorylation step.





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Caption: VEGFR-2 signaling pathway and the inhibitory action of **(E)-FeCp-oxindole**.



# Experimental Protocols VEGFR-2 Kinase Assay

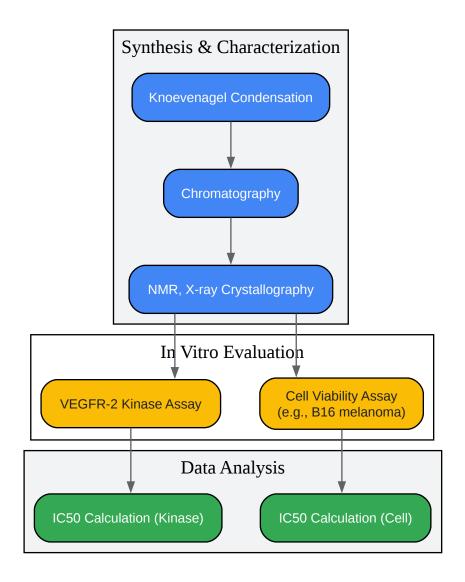
- Principle: To measure the in vitro inhibitory activity of (E)-FeCp-oxindole against the VEGFR-2 kinase.
- Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human VEGFR-2 kinase domain is incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of (E)-FeCp-oxindole. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added. The FRET signal, proportional to the extent of substrate phosphorylation, is measured.
- Data Analysis: The IC<sub>50</sub> value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.

#### **Cell Viability Assay**

- Principle: To assess the cytotoxic effect of **(E)-FeCp-oxindole** on cancer cell lines.
- Methodology: B16 murine melanoma cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of (E)-FeCp-oxindole for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.
- Data Analysis: The IC<sub>50</sub> value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

### **Experimental Workflow**





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Caption: General experimental workflow for the synthesis and evaluation of **(E)-FeCp-oxindole**.

#### Conclusion

**(E)-FeCp-oxindole** represents a promising class of organometallic compounds with potent and selective anti-angiogenic properties. Its well-defined mechanism of action, targeting the VEGFR-2 signaling pathway, makes it an attractive candidate for further preclinical and clinical development as an anticancer agent. The synthetic route is straightforward, and the biological evaluation methods are well-established, providing a solid foundation for future research and drug development efforts.



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#### References

- 1. (E)-FeCP-oxindole | CAS 884338-18-5 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scite.ai [scite.ai]
- To cite this document: BenchChem. [what is (E)-FeCp-oxindole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560279#what-is-e-fecp-oxindole]

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